3-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol
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Overview
Description
3-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclopropylmethyl group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light . The cyclopropylmethyl group can be introduced via Friedel-Crafts alkylation using cyclopropylmethyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Amino or thio-substituted phenols.
Scientific Research Applications
3-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, potentially modulating their activity . The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethyl)phenol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenol: Lacks the cyclopropylmethyl group, affecting its reactivity and applications.
Uniqueness
3-(Cyclopropylmethyl)-4-(trifluoromethyl)phenol is unique due to the combined presence of the cyclopropylmethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential as a versatile building block in organic synthesis and its applicability in various scientific fields .
Properties
CAS No. |
1243461-34-8 |
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Molecular Formula |
C11H11F3O |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-4-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H11F3O/c12-11(13,14)10-4-3-9(15)6-8(10)5-7-1-2-7/h3-4,6-7,15H,1-2,5H2 |
InChI Key |
AXDQBJNPIWXOPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=C(C=CC(=C2)O)C(F)(F)F |
Origin of Product |
United States |
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